4-{[(6-chloro-1,3-benzothiazol-2-yl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Description
The compound 4-{[(6-chloro-1,3-benzothiazol-2-yl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (hereafter referred to as the target compound) is a pyrazol-3-one derivative featuring a benzothiazole-amino-methylene moiety and a 3,4-dimethylphenyl substituent. Its structure combines a pyrazol-3-one core with a 6-chloro-benzothiazole group, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
4-[(E)-(6-chloro-1,3-benzothiazol-2-yl)iminomethyl]-2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4OS/c1-11-4-6-15(8-12(11)2)25-19(26)16(13(3)24-25)10-22-20-23-17-7-5-14(21)9-18(17)27-20/h4-10,24H,1-3H3/b22-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBXTZBWFNOLQR-LSHDLFTRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=NC4=C(S3)C=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)/C=N/C3=NC4=C(S3)C=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withcyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2. These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain.
Mode of Action
It can be inferred from related compounds that it may inhibit the cox enzymes, thereby reducing the production of prostaglandins. This could potentially lead to anti-inflammatory and analgesic effects.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway . This pathway involves the conversion of arachidonic acid to prostaglandins and leukotrienes, which is catalyzed by the COX and 5-lipoxygenase pathways, respectively. By inhibiting the COX enzymes, the compound may reduce the production of prostaglandins, thereby affecting inflammation and pain responses.
Pharmacokinetics
Similar compounds have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities. Some of these compounds have shown significant anti-inflammatory and analgesic activities, with low ulcerogenic and irritative action on the gastrointestinal mucosa.
Biological Activity
The compound 4-{[(6-chloro-1,3-benzothiazol-2-yl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has garnered attention in medicinal chemistry for its potential biological activities. This compound belongs to a class of pyrazole derivatives that have shown promise in various therapeutic areas, including anticancer and anti-inflammatory applications.
- Molecular Formula : C20H17ClN4OS
- Molecular Weight : 396.893 g/mol
- CAS Number : 330470-99-0
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of anticancer properties and cyclooxygenase (COX) inhibition.
Anticancer Activity
A study evaluating the anticancer properties of various synthesized compounds found that derivatives similar to this pyrazole exhibited significant cytotoxic effects against multiple cancer cell lines. For instance:
- The compound demonstrated activity against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines .
- Specific logGI(50) values were reported as -5.38 and logTGI values as -4.45 for one of the active derivatives .
COX Inhibition
The compound has been investigated for its potential as a COX-II inhibitor:
- In a comparative study involving several pyrazole derivatives, it was noted that certain compounds exhibited selectivity towards COX-II with minimal ulcerogenic effects .
- The most potent derivative showed an IC50 value of 0.011 μM against COX-II, indicating strong inhibitory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Rofecoxib .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the benzothiazole moiety enhances its interaction with biological targets involved in cell proliferation and inflammation.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of pyrazole-containing compounds:
- Anticancer Studies :
- Inflammation Models :
Data Table: Biological Activity Summary
| Activity Type | Cell Lines Tested | IC50 Values (μM) | Notes |
|---|---|---|---|
| Anticancer | Leukemia, Melanoma | Varies by derivative | Significant cytotoxicity observed |
| Lung, Colon, CNS | Effective against multiple cancer types | ||
| COX-II Inhibition | Enzyme Assays | 0.011 | Higher potency than traditional NSAIDs |
| Minimal ulcerogenic effects noted |
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole/Pyrazol-3-one Core
Impact of Substituents on Properties
Electron-Withdrawing vs. In contrast, the ethoxy group in ’s compound is electron-donating, which may reduce electrophilic character . Thiadiazole in ’s analog introduces additional electronegativity, possibly enhancing interactions with electron-rich biological targets .
Steric Effects: The 3,4-dimethylphenyl group in the target compound creates steric hindrance, which might limit access to deep binding pockets. The naphthyl group in ’s compound adds significant steric bulk, which could either hinder or enhance binding depending on the target’s topology .
Lipophilicity and Solubility :
- Chloro and methyl substituents in the target compound increase lipophilicity (logP), favoring membrane permeability but possibly reducing aqueous solubility. The ethoxy group in ’s compound balances this with moderate polarity .
- Thiadiazole-containing analogs ( ) may exhibit intermediate solubility due to sulfur’s polarizability .
Structural Insights from Related Research
- Crystallography and Conformation : Studies on pyrazol-3-one derivatives (e.g., ) highlight planar pyrazol-3-one cores with substituents influencing crystal packing. The benzothiazole group in the target compound likely adopts a coplanar conformation, promoting π-π stacking interactions in solid states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
